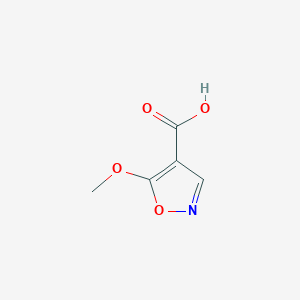

5-Methoxy-isoxazole-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methoxy-isoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C5H5NO4 and its molecular weight is 143.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Immunosuppressive Properties

Research has demonstrated that derivatives of isoxazole compounds, including 5-methoxy-isoxazole-4-carboxylic acid, exhibit notable immunosuppressive effects. A study highlighted the synthesis of various isoxazole derivatives that inhibited the proliferation of peripheral blood mononuclear cells (PBMCs), which are crucial for immune response. These compounds showed differential toxicity levels against human cell lines, indicating their potential as immunomodulators .

In particular, modifications at specific positions on the isoxazole ring led to compounds with enhanced biological activity. For instance, mono-substituted derivatives displayed immune-stimulatory effects comparable to levamisole, while di- and tri-substituted derivatives exhibited stronger immunosuppressive activity than cyclosporine A, a well-known immunosuppressant .

Synthesis and Mechanism of Action

The synthesis of this compound can be achieved through various chemical pathways. One notable method involves the reaction of 5-amino-3-methylisoxazole-4-carboxylic acid with relevant carbonyl compounds under controlled conditions. This method not only yields the desired compound but also allows for the exploration of structure-activity relationships (SAR) that are critical for optimizing pharmacological properties .

The mechanism of action for these compounds often involves modulation of immune cell activity. For example, certain derivatives were shown to significantly inhibit interleukin-17 (IL-17) expression levels, a cytokine involved in inflammatory responses, thereby suggesting their potential in treating autoimmune diseases .

Therapeutic Uses

Anti-inflammatory Applications:

this compound and its derivatives have been investigated for their anti-inflammatory properties. The ability to modulate immune responses makes these compounds suitable candidates for treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Potential in Cancer Therapy:

Some studies have indicated that isoxazole derivatives may possess anti-proliferative effects against various cancer cell lines. The structural modifications that enhance immunosuppressive activity could also contribute to anticancer effects by altering tumor microenvironments or immune evasion mechanisms .

Summary of Key Findings

| Property | Observation |

|---|---|

| Immunosuppressive Activity | Compounds show varying degrees of inhibition on PBMC proliferation; some outperform cyclosporine A. |

| Synthesis Method | Achieved via reactions with carbonyl compounds; structure modifications lead to enhanced activity. |

| Therapeutic Potential | Effective in anti-inflammatory applications and shows promise in cancer therapy. |

化学反应分析

Fe(II)-Catalyzed Isomerization to Isoxazole-4-Carboxylic Acid Derivatives

5-Methoxyisoxazole-4-carboxylic acid derivatives undergo Fe(II)-catalyzed domino isomerization under specific conditions. For example:

-

Reaction Conditions : 4-Acyl-5-methoxyisoxazoles (e.g., 1a–e ) are treated with Fe(acac)₂ (5 mol%) in dioxane at 105°C.

-

Products : Isoxazole-4-carboxylic esters/amides (e.g., 3a–e ) are formed in yields ranging from 65% to 85% (Table 1).

-

Mechanism : The reaction proceeds via intermediate azirine formation (2a–e ), followed by catalytic C–N bond cleavage and rearrangement (DFT calculations confirm this pathway) .

Table 1: Fe(II)-Catalyzed Isomerization of 4-Acyl-5-Methoxyisoxazoles

| Starting Material | Product (Isoxazole-4-Carboxylate) | Yield (%) |

|---|---|---|

| 4-Acetyl (1a ) | Methyl 5-acetylisoxazole-4-carboxylate (3a ) | 85 |

| 4-Benzoyl (1b ) | Methyl 5-benzoylisoxazole-4-carboxylate (3b ) | 78 |

| 4-Pivaloyl (1c ) | Methyl 5-pivaloylisoxazole-4-carboxylate (3c ) | 65 |

Oxazole Formation via Noncatalytic Thermolysis

Under noncatalytic conditions, 5-methoxyisoxazole derivatives isomerize to oxazoles:

-

Reaction Conditions : Azirine intermediates (2a–e ) are heated in o-dichlorobenzene at 170°C.

-

Products : Methyl oxazole-4-carboxylates (e.g., 4a–c ) form quantitatively.

-

Key Insight : The reaction involves nitrile ylide intermediates, which undergo 1,5-cyclization .

Table 2: Oxazole Formation from Azirines

| Azirine Intermediate | Product (Oxazole) | Yield (%) |

|---|---|---|

| 2a (R = Ac) | Methyl oxazole-4-carboxylate (4a ) | 95 |

| 2b (R = Bz) | Methyl 5-phenyloxazole-4-carboxylate (4b ) | 92 |

Hydrolysis and Functionalization

5-Methoxyisoxazole-4-carboxylic acid esters can be hydrolyzed to the free acid:

-

Conditions : Acidic hydrolysis (glacial acetic acid/concentrated HCl, 2:1 ratio).

-

Application : The resulting carboxylic acid serves as a precursor for amides, anhydrides, or halides via standard methods (e.g., thionyl chloride for acyl chlorides) .

Mechanistic and Computational Insights

DFT studies reveal that:

属性

IUPAC Name |

5-methoxy-1,2-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c1-9-5-3(4(7)8)2-6-10-5/h2H,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYYFPLKGYOFKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649672 |

Source

|

| Record name | 5-Methoxy-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-65-1 |

Source

|

| Record name | 5-Methoxy-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。